molecular formula C20H31N3O4S B305226 N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

Cat. No. B305226
M. Wt: 409.5 g/mol
InChI Key: JGDUOPHPWDELFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to be effective in inhibiting the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of many proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis. Therefore, MLN4924 has the potential to be an effective anti-cancer agent by inducing cell death in cancer cells.

Mechanism of Action

MLN4924 is a selective inhibitor of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 is covalently attached to cullin proteins, which are part of the E3 ubiquitin ligase complex. This leads to the activation of the E3 ligase activity, which targets substrates for degradation by the proteasome. MLN4924 inhibits the activity of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which leads to the accumulation of the NEDD8 conjugates and the subsequent inhibition of the E3 ligase activity. This results in the stabilization of many proteins that are normally degraded by the UPS, including those involved in cell cycle regulation and DNA repair. The accumulation of these proteins leads to cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis by inhibiting the E3 ligase activity and stabilizing proteins involved in cell cycle regulation and DNA repair. MLN4924 also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. MLN4924 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of MLN4924 is its selectivity for N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, which makes it a potent inhibitor of the UPS. This makes it an attractive candidate for cancer therapy. However, MLN4924 has some limitations for lab experiments. It is highly toxic and has a short half-life, which makes it difficult to use in vivo. It also has poor solubility, which can limit its use in cell culture experiments.

Future Directions

For MLN4924 include the development of more potent and selective inhibitors of N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, the identification of biomarkers that can predict response to MLN4924, and the evaluation of its efficacy in combination with other anti-cancer agents. There is also ongoing research to evaluate the role of MLN4924 in other diseases, such as inflammatory disorders and viral infections.

Synthesis Methods

MLN4924 is a synthetic compound that was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of cyclohexyl isocyanate with 4-methoxyphenylpiperazine to form N-cyclohexyl-N-(4-methoxyphenyl)piperazine-1-carboxamide. This intermediate is then reacted with ethyl 2-chloro-2-oxoacetate to form N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

MLN4924 has been extensively studied in preclinical cancer models and has shown promising results as an anti-cancer agent. It has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. MLN4924 has also been shown to be effective in inhibiting tumor growth in vivo in mouse models.

properties

Product Name

N-cyclohexyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-cyclohexyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H31N3O4S/c1-27-19-10-8-17(9-11-19)21-12-14-22(15-13-21)20(24)16-23(28(2,25)26)18-6-4-3-5-7-18/h8-11,18H,3-7,12-16H2,1-2H3

InChI Key

JGDUOPHPWDELFF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C

Origin of Product

United States

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